REACTION_CXSMILES
|
Br[CH:2]1[CH2:6][C:5](=[O:7])[C:4]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:3]1.N1C(C)=CC=CC=1C.[CH3:25][OH:26]>[B-](F)(F)(F)F.[Ag+]>[CH3:25][O:26][CH:2]1[CH2:6][C:5](=[O:7])[C:4]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:3]1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1C=C(C(C1)=O)CCCCCCC(=O)O
|
Name
|
|
Quantity
|
24.8 L
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
22.6 mmol
|
Type
|
catalyst
|
Smiles
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[B-](F)(F)(F)F.[Ag+]
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Type
|
CUSTOM
|
Details
|
After stirring for 30 minutes at 0°-3° C. the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the mixture is treated with 2.66 g
|
Type
|
STIRRING
|
Details
|
is stirred at ambient temperature for 45 minutes
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
Silver bromide is removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated to a volume of 40 ml
|
Type
|
ADDITION
|
Details
|
The solution is treated with saturated sodium chloride solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The extract is washed successively with 0.5 N hydrochloric acid solution, water, and saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
and concentrated
|
Type
|
CUSTOM
|
Details
|
Partition chromatography of the residue on Celite
|
Type
|
CUSTOM
|
Details
|
gives an oil, λmax
|
Reaction Time |
2 min |
Name
|
|
Type
|
|
Smiles
|
COC1C=C(C(C1)=O)CCCCCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |